6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-7-5-8(2)16(13-7)10-4-3-9-12-11-6-15(9)14-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQGWZJKGUSFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C=NN=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable triazole precursor in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine derivatives as promising anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, derivatives of this compound have shown selective cytotoxicity against various cancer cell lines, suggesting a mechanism involving the disruption of cell signaling pathways critical for tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against a range of bacterial and fungal pathogens. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
| Activity Type | Targeted Pathogen/Cell Line | Reference |
|---|---|---|
| Anticancer | Various cancer cell lines | |
| Antimicrobial | Bacterial and fungal pathogens |
Materials Science
Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its inclusion in polymer composites has been shown to improve the material's resistance to degradation under thermal stress .
Nanotechnology Applications
The compound has potential applications in nanotechnology as a building block for synthesizing nanomaterials. Its unique electronic properties can be exploited in the development of nanoscale devices and sensors that require specific electronic characteristics .
Agricultural Chemistry
Pesticide Development
The structure of this compound lends itself to modification for use as a pesticide. Research indicates that derivatives can act as effective herbicides or insecticides by targeting specific biochemical pathways in pests while minimizing toxicity to non-target organisms .
Case Study 1: Anticancer Activity
A study conducted by Tolshchina et al. (2013) investigated the efficacy of various derivatives of this compound against breast cancer cell lines. Results showed that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to the parent compound.
Case Study 2: Polymer Applications
In a study published by Clavier & Audebert (2010), researchers synthesized polymer composites using this compound as a modifier. The resulting materials demonstrated improved mechanical properties and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazines
Compounds like 10a (6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine) share the triazole-pyridazine core but incorporate a tetrazine ring. This contrasts with the anticancer activity of triazolo-pyridazines, highlighting the impact of fused-ring systems on bioactivity.
Table 1: Fungistatic Activity of Triazolo-Tetrazines vs. Triazolo-Pyridazines
| Compound | Structure | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| 10a | Triazolo-tetrazine | No activity | |
| AZD3514 (triazolo-pyridazine) | Androgen receptor inhibitor | Sub-µM |
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines
Derivatives like 7 and 9 feature pyrimidine instead of pyridazine in the fused system. Such isomerization is absent in 6-(3,5-dimethylpyrazol)triazolo-pyridazine, suggesting greater stability for the latter in physiological environments.
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines
Replacing the pyrazole group with aryl substituents (e.g., 3,6-diaryl derivatives) enhances antitubulin activity. These compounds inhibit tubulin polymerization by mimicking combretastatin A-4 (CA-4), with IC₅₀ values in the nanomolar range against cancer cell lines . The rigid triazolo-pyridazine scaffold improves metabolic stability compared to CA-4’s flexible linker.
Table 2: Anticancer Activity of Triazolo-Pyridazine Derivatives
| Compound | Substituents | Target | IC₅₀ | Reference |
|---|---|---|---|---|
| 6-(3,5-Dimethylpyrazol) | Pyrazole at C6 | BRD4 Bromodomain | ~5 µM | |
| 3,6-Diaryl derivative | Aryl at C3 and C6 | Tubulin | 10–50 nM |
PDE4 Inhibitors: Triazolothiadiazines vs. Triazolopyridazines
Compound 18 (a triazolo-pyridazine) and 10 (a triazolothiadiazine) were evaluated as PDE4A inhibitors. Both showed sub-micromolar potency, but 18 exhibited superior selectivity due to its pyridazine core’s hydrogen-bonding capacity . The dimethylpyrazole group in 6-(3,5-dimethylpyrazol)triazolo-pyridazine may further modulate solubility and bioavailability.
GABAₐ Receptor Modulators (e.g., TPA023 and L838417)
TPA023 and L838417 are triazolo-pyridazines with substituents at C3 and C6 (e.g., tert-butyl, difluorophenyl). These compounds exhibit α2/α3-subtype selectivity for GABAₐ receptors, demonstrating anxiolytic effects without sedation . The 3,5-dimethylpyrazole group in the target compound may similarly influence receptor subtype specificity.
Key Structural and Functional Insights
- Fused-Ring Systems : Pyridazine-based cores (vs. pyrimidine or tetrazine) favor interactions with hydrophobic enzyme pockets (e.g., BRD4 bromodomains) .
- Biological Outcomes: While 6-(3,5-dimethylpyrazol)triazolo-pyridazine lacks fungistatic activity , its analogs show promise in oncology (tubulin inhibition , BRD4 targeting ), neurology (GABA modulation ), and endocrinology (androgen receptor antagonism ).
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and kinase inhibition. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 218.23 g/mol. The structure features a triazolo ring fused to a pyridazine scaffold, which is known to enhance biological activity through various mechanisms.
Antiproliferative Activity
Recent studies have demonstrated that compounds within the triazolo-pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound in the same class showed IC50 values of 0.008 μM against A549 (lung adenocarcinoma) and 0.012 μM against HT-1080 (fibrosarcoma) cell lines . While specific data for this compound is limited, its structural similarity suggests potential for comparable activity.
Kinase Inhibition
Inhibitors targeting c-Met kinase have been identified as promising therapeutic agents in oncology. A study evaluated various triazolo-pyridazine derivatives for their ability to inhibit c-Met kinase. One promising derivative exhibited an IC50 of 0.090 μM against c-Met kinase and demonstrated significant cytotoxicity in cancer cell lines . Given the structural characteristics of this compound, it is hypothesized that it may also exhibit similar kinase inhibitory properties.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyridazines is often influenced by substituents on the pyrazole and pyridazine rings. Research indicates that electron-withdrawing groups enhance potency against cancer cells . For example:
| Compound | Substituent | IC50 (μM) | Cell Line |
|---|---|---|---|
| 12e | None | 1.06 | A549 |
| 12e | None | 1.23 | MCF-7 |
| 12e | None | 2.73 | HeLa |
This table illustrates the potency of related compounds and suggests that modifications to the pyrazole moiety could further enhance the activity of this compound.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Anticancer Activity : A series of triazolo-pyridazines were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to those without such modifications .
- c-Met Inhibition : In another study focusing on c-Met inhibitors derived from triazolo-pyridazines, compounds were tested for their binding affinity and inhibitory effects on c-Met kinase in vitro. The findings revealed that certain derivatives could effectively inhibit c-Met activity while displaying low toxicity to normal cells .
Q & A
Q. What are the recommended synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:
- Step 1 : Condensation of pyrazole derivatives with triazole precursors under acidic conditions (e.g., HCl in ethanol) .
- Step 2 : Cyclization using reagents like hydrazine hydrate or phosphorus oxychloride to form the triazolo-pyridazine core .
- Step 3 : Purification via recrystallization (e.g., ethanol or chloroform/methanol mixtures) and validation using HPLC for purity (>95%) . Key parameters include temperature control (reflux at 80–100°C) and stoichiometric ratios of intermediates to avoid side products .
Q. What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions and ring connectivity .
- High-resolution mass spectrometry (HRMS) : For molecular formula validation .
- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition >250°C) .
- Differential scanning calorimetry (DSC) : Identifies melting points and polymorphic transitions .
- X-ray crystallography : For definitive structural elucidation, though limited by crystal growth challenges .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict intermediates and transition states, reducing trial-and-error experimentation. For example:
- ICReDD’s approach : Combines computational screening (e.g., Gibbs free energy calculations) with experimental validation to identify optimal solvents (e.g., DMF vs. toluene) and catalysts .
- Machine learning : Trains on existing reaction data to suggest modifications (e.g., substituting electron-withdrawing groups) for higher yields .
Q. How to resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific conditions (e.g., protein concentrations, pH). Mitigation strategies include:
- Dose-response curves : Validate activity thresholds (e.g., IC50 values) across multiple cell lines .
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to confirm target engagement .
- Meta-analysis : Pool data from independent studies to identify outliers or confounding variables (e.g., solvent effects) .
Q. How to apply statistical design of experiments (DoE) in synthesis optimization?
DoE minimizes experimental runs while maximizing data quality:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response surface methodology (RSM) : Models interactions between factors to predict optimal conditions (e.g., 75°C, 0.5 mol% catalyst) .
- Example : A 3^3 factorial design reduced reaction steps from 8 to 5 while maintaining >85% yield .
Q. What strategies link structural features to biological activity in triazolo-pyridazine derivatives?
- SAR studies : Systematically vary substituents (e.g., methyl vs. methoxy groups) and test against biological targets (e.g., 14α-demethylase).
- Key finding : 3,5-Dimethylpyrazole enhances antifungal activity by 3-fold compared to unsubstituted analogs .
- Molecular docking : Use software like AutoDock Vina to simulate binding modes with target proteins (e.g., PDB: 3LD6) .
Q. How to enhance thermal stability via structural modification?
- Substituent engineering : Bulky groups (e.g., cyclobutyl) reduce molecular mobility, increasing decomposition temperatures (TGA ΔT = +40°C) .
- Crystal engineering : Co-crystallization with stabilizing agents (e.g., succinic acid) improves lattice energy .
Q. How to validate target interactions using molecular docking and experimental data?
- Docking protocols :
Prepare ligand and protein (e.g., protonation states, solvation).
Perform flexible docking to account for side-chain movements.
Validate with MD simulations (≥100 ns) to assess binding stability .
- Experimental cross-check : Compare docking-predicted binding affinities with surface plasmon resonance (SPR) or ITC measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
